Diethyl 2,3-diacetylsuccinate

Physical chemistry Formulation science Material handling

Diethyl 2,3-diacetylsuccinate offers unique 2,3-diacetyl stereochemistry, enabling stereoregulatory control in Ziegler-Natta catalysts and cyclodehydration to furan derivatives—functions generic succinates cannot perform. Essential for asymmetric synthesis, pyrrole formation, and sustainable furan production. Procure this specialized diester for advanced polymer and heterocyclic research.

Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
CAS No. 2049-86-7
Cat. No. B1212821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,3-diacetylsuccinate
CAS2049-86-7
Synonyms3,4-DCHDO
3,4-dicarbethoxyhexane-2,5-dione
Molecular FormulaC12H18O6
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C(=O)C)C(=O)OCC)C(=O)C
InChIInChI=1S/C12H18O6/c1-5-17-11(15)9(7(3)13)10(8(4)14)12(16)18-6-2/h9-10H,5-6H2,1-4H3
InChIKeyGJEDSIHWCPPJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2,3-Diacetylsuccinate (CAS 2049-86-7): Physicochemical Baseline and Structural Context


Diethyl 2,3-diacetylsuccinate (CAS 2049-86-7), also designated diethyl 2,3-diacetylbutanedioate, is a C12H18O6 diester derivative of succinic acid bearing acetyl substituents at the 2- and 3-positions [1]. It exists as a crystalline solid at ambient temperature with a reported melting point of 89–90 °C and exhibits predicted physicochemical parameters including a boiling point of 363.1 °C at 760 mmHg, density of 1.1±0.1 g/cm³, and ACD/LogP of 2.92 . The molecule contains two chiral centers, yielding a mixture of diastereomers [1], a stereochemical feature that underlies its specific utility in asymmetric synthesis and polymerization catalysis relative to achiral succinate diesters.

Why Diethyl 2,3-Diacetylsuccinate Cannot Be Interchanged with Generic Succinate Diesters


Generic succinate diesters (e.g., diethyl succinate, dimethyl succinate) lack the 2,3-diacetyl functionality that confers both stereochemical complexity and the capacity to undergo cyclodehydration to furan derivatives [1]. Diethyl 2,3-diacetylsuccinate presents two chiral centers, existing as a mixture of diastereomers that influence its performance as an internal electron donor in Ziegler–Natta catalysts—an application for which achiral succinates are structurally unsuitable [2]. Furthermore, the acetyl moieties enable Paal–Knorr pyrrole synthesis with aryl amines, a transformation inaccessible to non-acetylated succinate esters [3]. Substituting a generic analog would therefore forfeit stereoregulatory capacity in polyolefin catalysis and preclude the heterocyclic synthetic pathways for which this specific compound is valued.

Diethyl 2,3-Diacetylsuccinate: Comparator-Based Quantitative Differentiation Evidence


Solid-State Physical Form Enables Handling Advantages Over Liquid Dimethyl Ester Analog

Diethyl 2,3-diacetylsuccinate (target compound) is a crystalline solid with a reported melting point of 89–90 °C . In contrast, the dimethyl ester analog (dimethyl 2,3-diacetylsuccinate, CAS 74536-45-1) exhibits a lower molecular weight (230.22 g/mol vs 258.27 g/mol) and is typically encountered as a liquid or low-melting solid under standard laboratory conditions, consistent with the reduced van der Waals interactions of its shorter alkyl chains [1]. This difference in ambient physical state confers measurable advantages in gravimetric dispensing accuracy and long-term storage stability for the diethyl derivative.

Physical chemistry Formulation science Material handling

Cyclodehydration to Furan Derivatives Proceeds Under Organic Solvent-Free Aqueous HCl Conditions

Treatment of diethyl 2,3-diacetylsuccinate with aqueous HCl under organic solvent-free conditions yields ethyl 2,5-dimethylfuran-3-carboxylate, 2,5-dimethylfuran-3,4-dicarboxylic acid, and diethyl 2,5-dimethylfuran-3,4-dicarboxylate [1]. This transformation exploits the 2,3-diacetyl functionality to undergo intramolecular aldol-type cyclization followed by dehydration. Non-acetylated succinate diesters (e.g., diethyl succinate, CAS 123-25-1) cannot undergo this cyclodehydration pathway due to the absence of the requisite β-diketone moiety, requiring alternative synthetic routes that may involve organic solvents and additional purification steps.

Green chemistry Heterocyclic synthesis Solvent-free synthesis

Stereochemical Complexity Enables Utility as Internal Electron Donor in Ziegler–Natta Olefin Polymerization Catalysts

Diethyl 2,3-diacetylsuccinate and related (2,3)-disubstituted succinate esters are disclosed as internal electron donors in Ziegler–Natta catalyst systems for olefin polymerization [1]. The presence of two chiral centers (diastereomeric mixture) modulates the stereoelectronic environment at the titanium active site, influencing polymer tacticity and molecular weight distribution. Generic succinate diesters lacking the 2,3-substitution pattern (e.g., diethyl succinate, di-n-butyl succinate) lack the steric bulk and stereochemical complexity necessary to function as effective internal donors, resulting in diminished stereoregulatory capacity and broader polymer polydispersity.

Polyolefin catalysis Stereoregulation Catalyst formulation

Oxidative Homocoupling of Ethyl 3-Oxobutanoate Carbanions Proceeds in 68–83% Isolated Yield

In a comparative study of N-chloroamine-mediated oxidative coupling, carbanions derived from ethyl 3-oxobutanoate reacted with N-chloro-N-ethylethanamine, N-chloromorpholine, or N-chloropiperidine to afford diethyl 2,3-diacetylbutanedioate in 68–83% isolated yield [1]. This yield range serves as a benchmark for evaluating alternative synthetic routes to the target compound. In contrast, heterocoupling reactions between ethyl 3-oxobutanoate and diethyl malonate carbanions under identical conditions exhibited selectivity differences dependent on molar reactant ratios, demonstrating that homocoupling to the target diester is the kinetically favored pathway under equimolar conditions [1].

Synthetic methodology Oxidative coupling Process chemistry

Diastereomeric Mixture Provides Spectroscopic Fingerprint Distinct from Dimethyl Ester Analog

Diethyl 2,3-diacetylsuccinate exhibits a characteristic IR spectrum (Nujol mull) archived in the SDBS database (SDBS No. 24323), with distinct carbonyl stretching absorptions corresponding to both ester (ca. 1730–1750 cm⁻¹) and ketone (ca. 1700–1720 cm⁻¹) functionalities [1]. The dimethyl ester analog (CAS 74536-45-1) displays NMR spectral signatures in CDCl₃ that reflect both meso and d,l diastereomeric forms, but with differing alkyl ester proton resonances (δ 3.7–3.8 ppm for OCH₃ vs δ 4.1–4.3 ppm and δ 1.2–1.3 ppm for OCH₂CH₃ in the diethyl derivative) [2]. These spectroscopic differences provide unambiguous identity confirmation, reducing the risk of cross-contamination or misidentification in inventory management.

Analytical chemistry Quality control Spectral identification

Diethyl 2,3-Diacetylsuccinate: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 2,5-Disubstituted Pyrroles via Paal–Knorr Condensation with Aryl Amines

Diethyl 2,3-diacetylsuccinate serves as the 1,4-diketone equivalent in Paal–Knorr pyrrole synthesis. Reaction with aryl amines under thermal or microwave-assisted conditions yields diethyl 1-aryl-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate derivatives, as demonstrated in the synthesis of novel chiral oxazoline ligand precursors [1]. This application exploits the 2,3-diacetyl moiety, a structural feature absent in generic succinate diesters, and is directly supported by the comparative class-level evidence in Section 3, Evidence Item 2.

Green-Chemistry Preparation of Bio-Based Furan Building Blocks Under Solvent-Free Conditions

As established in Section 3, Evidence Item 2, treatment of diethyl 2,3-diacetylsuccinate with aqueous HCl without organic co-solvents produces ethyl 2,5-dimethylfuran-3-carboxylate and related furan dicarboxylates [1]. This solvent-free protocol aligns with sustainability initiatives in fine chemical and pharmaceutical manufacturing, offering reduced solvent procurement costs, simplified waste streams, and compatibility with biomass-derived platform chemical strategies.

Internal Electron Donor Formulation for Stereoregular Polypropylene Production

The stereochemical complexity and 2,3-disubstitution pattern of diethyl 2,3-diacetylsuccinate render it suitable as an internal electron donor in Ziegler–Natta catalyst systems for olefin polymerization [1]. Procurement for this industrial application is justified by the class-level evidence in Section 3, Evidence Item 3, which distinguishes the target compound from achiral, unsubstituted succinate diesters that lack the requisite stereoelectronic profile for effective polymer tacticity control.

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